Ethyl 3-{[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}propanoate
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Overview
Description
The compound contains several functional groups including an ester group (carbamoylpropanoate), a benzothiadiazole group, and a cyclopropyl group. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The benzothiadiazole and cyclopropyl groups would contribute to the rigidity of the molecule, while the ester group could participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the ester group can undergo hydrolysis, and the benzothiadiazole group can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester group could make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Chemical Structure and Properties
In the realm of chemical research, Ethyl 3-{[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}propanoate exhibits interesting structural and molecular characteristics. For instance, the study of Dabigatran etexilate tetrahydrate demonstrates intricate molecular arrangements and hydrogen bonding within similar compounds, highlighting the compound's complex chemical behavior and potential as a structural motif for further chemical synthesis (Hong-qiang Liu et al., 2012).
Synthetic Applications
The compound's utility in synthetic chemistry is evident through its involvement in the formation of various heterocyclic compounds. For example, its reaction mechanisms have been explored to synthesize new thiazole and thiadiazole derivatives, offering antimicrobial properties (Fatma M. Saleh et al., 2020). These studies underscore the compound's versatility in creating biologically active molecules, contributing significantly to medicinal chemistry.
Antimicrobial Activity
Further extending its application in the biomedical field, derivatives of Ethyl 3-{[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda^6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}propanoate have been synthesized and evaluated for antimicrobial activities. Research indicates that certain derivatives exhibit promising activity against a range of microbial strains, suggesting potential for the development of new antimicrobial agents (В. М. Цялковский et al., 2005).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups into the molecule has been shown to affect its electrochemical and electrochromic properties, with implications for materials science. Studies on similar compounds indicate that manipulating the molecular structure can lead to varied electronic and optical properties, suitable for applications in electronic devices and sensors (Bin Hu et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-2-25-17(22)10-9-16(21)18-11-12-19-14-5-3-4-6-15(14)20(13-7-8-13)26(19,23)24/h3-6,13H,2,7-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRZBYQHDOQBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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